molecular formula C18H26N2O4S B14276742 N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 185197-39-1

N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B14276742
CAS No.: 185197-39-1
M. Wt: 366.5 g/mol
InChI Key: NWOQVIRDYBOYGV-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Naphthalene Derivatization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amination reactions.

    Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution reactions, typically using dimethylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity. Large-scale synthesis may also incorporate continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced species.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or reagent in biochemical assays and studies.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: A simpler analog without the diethoxyethyl and dimethylamino groups.

    N-(2,2-Diethoxyethyl)-naphthalene-1-sulfonamide: Lacks the dimethylamino group.

    5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the diethoxyethyl group.

Uniqueness

N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the diethoxyethyl and dimethylamino groups may enhance its solubility, reactivity, and biological activity compared to simpler analogs.

Properties

CAS No.

185197-39-1

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H26N2O4S/c1-5-23-18(24-6-2)13-19-25(21,22)17-12-8-9-14-15(17)10-7-11-16(14)20(3)4/h7-12,18-19H,5-6,13H2,1-4H3

InChI Key

NWOQVIRDYBOYGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OCC

Origin of Product

United States

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